molecular formula C12H20N4O2 B2669886 Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate CAS No. 2260937-28-6

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate

Cat. No. B2669886
CAS RN: 2260937-28-6
M. Wt: 252.318
InChI Key: ZLXAFGSCVXCYJS-UHFFFAOYSA-N
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Description

“Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate” is a chemical compound . It’s part of a class of compounds known as bicyclo[2.1.1]hexanes . These structures are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of such compounds is still underexplored . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .

Scientific Research Applications

Synthesis of Carbocyclic Analogs

This compound serves as a crucial intermediate in the synthesis of carbocyclic analogs of nucleotides and amino acids. For instance, tert-butyl carbamate derivatives have been utilized for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in creating bioactive molecules with potential therapeutic applications (Ober et al., 2004).

Curtius Rearrangement for Boc-protected Amines

The compound is involved in reactions that lead to Boc-protected amines through Curtius rearrangement, a method that allows for the formation of protected amino acids, a fundamental process in peptide synthesis (Lebel & Leogane, 2005).

Deprotection and Acylation Techniques

It is part of deprotection and acylation strategies, particularly in the synthesis of complex molecules like thermopentamine derivatives. Such techniques highlight its significance in the selective modification of molecules, enabling the creation of compounds with specific functional groups (Pak & Hesse, 1998).

Innovative Scaffold for Piperidine Derivatives

Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate could also be an innovative scaffold for the synthesis of piperidine derivatives, which are valuable in medicinal chemistry. The strategic incorporation of azido groups and subsequent transformations could lead to new compounds with potential pharmacological activities (Harmsen et al., 2011).

Future Directions

The future directions for this compound involve further exploration and development of synthetic routes, implementation of new methodologies, and new exit vectorization . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform .

properties

IUPAC Name

tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXAFGSCVXCYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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